Cas no 24889-36-9 (4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine)
4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine
- 4-chloro-5,6,7,8-tetrahydro-[1]benzofuro[2,3-d]pyrimidine
- 4-chloro-5,6,7,8-tetrahydro-benzo[4,5]furo[2,3-d]pyrimidine
- AK120593
- I14-12803
- KB-241480
- 4-Chloro-5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidine
- AKOS015902016
- DTXSID20677511
- 24889-36-9
-
- Inchi: 1S/C10H9ClN2O/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2
- InChI Key: XJSLHBFQABWPSQ-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=NC=N1)OC1CCCCC=12
Computed Properties
- Exact Mass: 208.0403406g/mol
- Monoisotopic Mass: 208.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 38.9Ų
4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM154399-1g |
4-chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine |
24889-36-9 | 95% | 1g |
$670 | 2024-07-28 | |
| Ambeed | A330763-1g |
4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine |
24889-36-9 | 95+% | 1g |
$1905.0 | 2024-08-03 |
4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine Suppliers
4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine
4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine (CAS No. 24889-36-9): A Comprehensive Overview
4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine (CAS No. 24889-36-9) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of 4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine.
Chemical Structure and Synthesis
The chemical structure of 4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine is characterized by a fused ring system comprising a benzofuran and a pyrimidine moiety. The presence of a chlorine atom at the 4-position of the pyrimidine ring adds to its structural complexity and influences its biological activity. The synthesis of this compound typically involves multistep reactions starting from readily available precursors such as benzofuran derivatives and appropriate nitrogen-containing reagents.
One of the most common synthetic routes involves the condensation of a benzofuran derivative with a suitable amine or amide to form an intermediate, followed by cyclization to form the pyrimidine ring. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly approaches. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields.
Biological Properties
4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine exhibits a wide range of biological activities that make it an attractive candidate for drug development. Studies have shown that this compound possesses potent antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast cancer, lung cancer, and colon cancer. The mechanism of action is believed to involve the disruption of DNA synthesis and cell cycle progression.
In addition to its antitumor effects, 4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine has been investigated for its potential as an antiviral agent. Research has shown that it can inhibit the replication of several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The antiviral activity is thought to be mediated through the inhibition of viral enzymes involved in replication.
Clinical Applications and Research Advancements
The potential therapeutic applications of 4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine have led to several preclinical studies and early-stage clinical trials. In preclinical models of cancer, this compound has shown promising results in reducing tumor size and improving survival rates. These findings have paved the way for further clinical evaluation.
A recent phase I clinical trial evaluated the safety and efficacy of 4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine in patients with advanced solid tumors. The trial demonstrated that the compound was well tolerated at various dose levels and showed preliminary evidence of antitumor activity. These results are encouraging and warrant further investigation in larger clinical trials.
In parallel with clinical studies, ongoing research is focused on optimizing the pharmacokinetic properties of 4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine. Efforts are being made to improve its solubility and bioavailability through chemical modifications or formulation strategies. Additionally, combination therapies involving this compound with other anticancer agents are being explored to enhance therapeutic outcomes.
Conclusion
4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine (CAS No. 24889-36-9) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers a range of biological activities that make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications. As preclinical and clinical studies progress, it is anticipated that this compound will play an important role in advancing treatments for various diseases.
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